molecular formula C16H15N3O2 B4500642 N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B4500642
M. Wt: 281.31 g/mol
InChI Key: CPKLFMNEAOBOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Acylation: The benzimidazole core is then acylated with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of the reduced benzimidazole derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide
  • N-(1H-benzimidazol-5-yl)-2-(2-chlorophenyl)acetamide

Uniqueness

N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 2-position of the phenyl ring can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

IUPAC Name

N-(3H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-15-5-3-2-4-11(15)8-16(20)19-12-6-7-13-14(9-12)18-10-17-13/h2-7,9-10H,8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLFMNEAOBOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 5
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide
Reactant of Route 6
N-(1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.